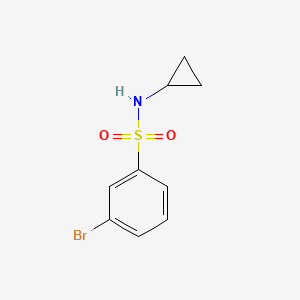

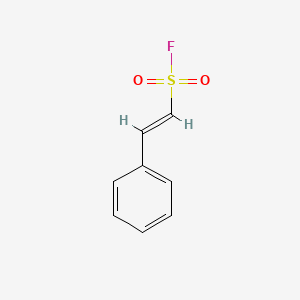

3-bromo-N-cyclopropylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-cyclopropylbenzenesulfonamide is a compound that can be associated with a family of brominated benzenesulfonamides, which are known for their utility in various chemical reactions and potential applications in drug delivery and medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds such as N-bromo and N,N-dibromobenzenesulfonamides have been investigated for their reactivity and inclusion in complexation with other molecules .

Synthesis Analysis

The synthesis of brominated benzenesulfonamides typically involves the use of brominating agents or the direct halogenation of benzenesulfonamides. For instance, N,N-dibromobenzenesulfonamide, a related compound, can be easily prepared in high yield and has been used as an effective brominating agent for various substrates . The synthesis process is crucial as it impacts the purity, yield, and subsequent applicability of the compound in different chemical reactions.

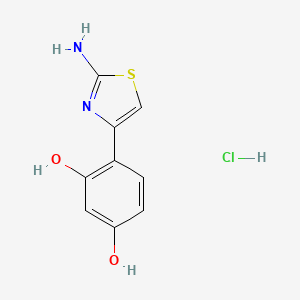

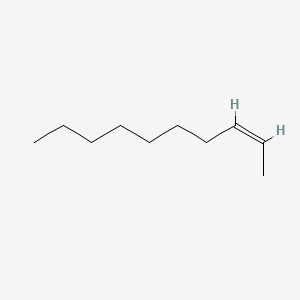

Molecular Structure Analysis

The molecular structure of bromobenzenesulfonamides is characterized by the presence of a bromine atom attached to the benzene ring, which is further substituted with a sulfonamide group. The structure of these compounds can be elucidated using techniques such as NMR spectroscopy and molecular modeling, as demonstrated in the study of a new NPY-5 antagonist bromobenzenesulfonamide . The presence of the bromine atom significantly influences the molecular conformation and reactivity of these compounds.

Chemical Reactions Analysis

Bromobenzenesulfonamides participate in various chemical reactions, including oxidizing titrations, addition reactions with olefins, and bromination of carbanionic substrates. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant for direct titrations of various compounds . N,N-dibromobenzenesulfonamide has been shown to add to cyclopentene and dihydropyran, forming different reaction products . These reactions are often regioselective and can proceed under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzenesulfonamides are influenced by the substituents on the benzene ring and the nature of the halogen atom. The vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman techniques, along with DFT quantum chemical calculations, providing insights into the effects of substituents on the characteristic bands in the spectra . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

科学的研究の応用

- Specific Scientific Field : Medicine, specifically Antibacterial Drugs .

- Summary of the Application : Sulfonamides, including 3-bromo-N-cyclopropylbenzenesulfonamide, have been used as antibacterial drugs for decades . They are a group of synthetic antibiotics that contain the sulfonamide group.

- Methods of Application or Experimental Procedures : The compound is synthesized by the amidation reaction . The structure of the title compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Safety And Hazards

The safety information available indicates that 3-bromo-N-cyclopropylbenzenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-bromo-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTJMJZYULYDMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429168 |

Source

|

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-cyclopropylbenzenesulfonamide | |

CAS RN |

876694-43-8 |

Source

|

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)